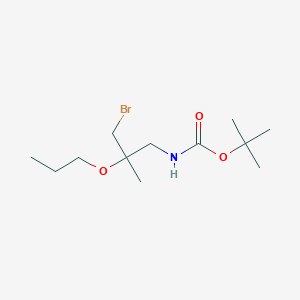

tert-Butyl N-(3-bromo-2-methyl-2-propoxypropyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl N-(3-bromo-2-methyl-2-propoxypropyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a propoxypropyl chain, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(3-bromo-2-methyl-2-propoxypropyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with 3-bromo-2-methyl-2-propoxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: Di-tert-butyl dicarbonate and 3-bromo-2-methyl-2-propoxypropylamine.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.

Catalysts and Reagents: A base such as triethylamine or sodium bicarbonate is often used to neutralize the reaction mixture and facilitate the formation of the carbamate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-bromo-2-methyl-2-propoxypropyl)carbamate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under mild conditions to avoid over-oxidation.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted carbamates with various functional groups.

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of dehalogenated carbamates or amines.

Scientific Research Applications

tert-Butyl N-(3-bromo-2-methyl-2-propoxypropyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to form stable carbamate linkages.

Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and polymers, where it serves as a building block for various functional materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-bromo-2-methyl-2-propoxypropyl)carbamate involves the formation of a covalent bond with target molecules through its carbamate group. This interaction can inhibit the activity of enzymes by modifying their active sites or altering their conformation. The bromine atom in the compound also allows for selective reactivity, enabling targeted modifications in complex biological systems.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl N-(2-bromoethyl)carbamate

- tert-Butyl N-(3-bromopropyl)carbamate

- tert-Butyl N-(2,3-dihydroxypropyl)carbamate

Uniqueness

tert-Butyl N-(3-bromo-2-methyl-2-propoxypropyl)carbamate is unique due to its specific structural features, including the presence of a propoxypropyl chain and a methyl group. These structural elements confer distinct reactivity and selectivity, making it a valuable compound in synthetic chemistry and various research applications.

Biological Activity

Tert-butyl N-(3-bromo-2-methyl-2-propoxypropyl)carbamate is a carbamate derivative that has garnered attention due to its diverse biological activities. This compound features a tert-butyl group, a bromine atom, and a propoxy substituent, which contribute to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential applications in drug development.

- Molecular Formula : C₁₁H₁₈BrNO₃

- Molecular Weight : Approximately 282.17 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in organic solvents such as ethanol and dichloromethane

- Melting Point : 64 - 67°C

- Boiling Point : Around 292.9°C

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Notable findings include:

- Antifungal Activity : The compound has shown effectiveness against Candida albicans, a common fungal pathogen.

- Antibacterial Activity : It has demonstrated activity against Escherichia coli, indicating potential as an antibacterial agent.

- Antiviral Properties : The compound has been tested against herpes simplex virus type 1, suggesting antiviral potential.

These findings highlight the compound's promise in developing new antibiotics and antiviral medications, especially in the face of rising antibiotic resistance.

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in microbial metabolism or replication. Understanding these interactions could provide insights into optimizing its therapeutic applications.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Manchester evaluated the antimicrobial efficacy of various carbamates, including this compound. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Herpes Simplex Virus Type 1 | 50 µg/mL |

These results suggest that the compound possesses potent antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study was performed to analyze how modifications to the molecular structure affect biological activity. The study revealed that:

- The presence of the bromine atom significantly enhances antibacterial activity.

- Modifications to the propoxy group can alter solubility and bioavailability.

This information is crucial for guiding future synthetic efforts aimed at improving efficacy and reducing toxicity.

Applications in Drug Development

The unique properties of this compound position it as a valuable candidate for drug development. Its ability to modulate biological pathways suggests potential applications in:

- Antibiotic Development : Targeting resistant bacterial strains.

- Antiviral Therapies : Developing treatments for viral infections.

Ongoing research is focused on elucidating its interactions with biological targets to optimize its pharmacological profile.

Properties

Molecular Formula |

C12H24BrNO3 |

|---|---|

Molecular Weight |

310.23 g/mol |

IUPAC Name |

tert-butyl N-(3-bromo-2-methyl-2-propoxypropyl)carbamate |

InChI |

InChI=1S/C12H24BrNO3/c1-6-7-16-12(5,8-13)9-14-10(15)17-11(2,3)4/h6-9H2,1-5H3,(H,14,15) |

InChI Key |

HASZKQWGHYJCHU-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(C)(CNC(=O)OC(C)(C)C)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.